Cas no 2229079-01-8 (1-(3-chloro-2,6-difluorophenyl)-2,2-dimethylcyclopropylmethanamine)
1-(3-chloro-2,6-difluorophenyl)-2,2-dimethylcyclopropylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-chloro-2,6-difluorophenyl)-2,2-dimethylcyclopropylmethanamine
- [1-(3-chloro-2,6-difluorophenyl)-2,2-dimethylcyclopropyl]methanamine
- EN300-1976152
- 2229079-01-8
-
- Inchi: 1S/C12H14ClF2N/c1-11(2)5-12(11,6-16)9-8(14)4-3-7(13)10(9)15/h3-4H,5-6,16H2,1-2H3
- InChI Key: XGDQLRZDESXOLZ-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(=C1F)C1(CN)CC1(C)C)F
Computed Properties
- Exact Mass: 245.0782835g/mol
- Monoisotopic Mass: 245.0782835g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 26Ų
1-(3-chloro-2,6-difluorophenyl)-2,2-dimethylcyclopropylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1976152-1g |
[1-(3-chloro-2,6-difluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
2229079-01-8 | 1g |
$1343.0 | 2023-09-16 | ||
| Enamine | EN300-1976152-5g |
[1-(3-chloro-2,6-difluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
2229079-01-8 | 5g |
$3894.0 | 2023-09-16 | ||
| Enamine | EN300-1976152-10g |
[1-(3-chloro-2,6-difluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
2229079-01-8 | 10g |
$5774.0 | 2023-09-16 | ||
| Enamine | EN300-1976152-0.05g |
[1-(3-chloro-2,6-difluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
2229079-01-8 | 0.05g |
$1129.0 | 2023-09-16 | ||
| Enamine | EN300-1976152-0.1g |
[1-(3-chloro-2,6-difluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
2229079-01-8 | 0.1g |
$1183.0 | 2023-09-16 | ||
| Enamine | EN300-1976152-0.25g |
[1-(3-chloro-2,6-difluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
2229079-01-8 | 0.25g |
$1235.0 | 2023-09-16 | ||
| Enamine | EN300-1976152-0.5g |
[1-(3-chloro-2,6-difluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
2229079-01-8 | 0.5g |
$1289.0 | 2023-09-16 | ||
| Enamine | EN300-1976152-1.0g |
[1-(3-chloro-2,6-difluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
2229079-01-8 | 1g |
$1343.0 | 2023-05-26 | ||
| Enamine | EN300-1976152-2.5g |
[1-(3-chloro-2,6-difluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
2229079-01-8 | 2.5g |
$2631.0 | 2023-09-16 | ||
| Enamine | EN300-1976152-5.0g |
[1-(3-chloro-2,6-difluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
2229079-01-8 | 5g |
$3894.0 | 2023-05-26 |
1-(3-chloro-2,6-difluorophenyl)-2,2-dimethylcyclopropylmethanamine Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1-(3-chloro-2,6-difluorophenyl)-2,2-dimethylcyclopropylmethanamine
Introduction to 1-(3-chloro-2,6-difluorophenyl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2229079-01-8)
1-(3-chloro-2,6-difluorophenyl)-2,2-dimethylcyclopropylmethanamine, identified by its CAS number CAS No. 2229079-01-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a cyclopropyl group and a substituted phenyl ring. The presence of both chloro and fluoro substituents on the phenyl ring introduces specific electronic and steric properties that make this molecule of particular interest for further chemical investigation.
The structural features of 1-(3-chloro-2,6-difluorophenyl)-2,2-dimethylcyclopropylmethanamine contribute to its potential biological activity. The cyclopropyl group is known to enhance metabolic stability and binding affinity in drug candidates, while the fluorine atoms can modulate the pharmacokinetic properties of the molecule. The chloro substituent further influences the electronic distribution within the aromatic system, potentially affecting both potency and selectivity in biological targets. These characteristics make it a valuable scaffold for designing novel therapeutic agents.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting various enzymatic and receptor pathways relevant to human health. The compound 1-(3-chloro-2,6-difluorophenyl)-2,2-dimethylcyclopropylmethanamine has been explored in several preclinical studies as a potential lead compound for further development. Its unique structural motif suggests that it may interact with biological targets in ways that differ from more conventional pharmacophores. This has prompted researchers to investigate its interactions with enzymes and receptors involved in inflammatory responses, cancer metabolism, and other critical biological processes.
The synthesis of 1-(3-chloro-2,6-difluorophenyl)-2,2-dimethylcyclopropylmethanamine presents both challenges and opportunities for chemists. The need to introduce multiple functional groups while maintaining regioselectivity requires careful planning of synthetic routes. Advances in catalytic methods and transition-metal-mediated reactions have enabled more efficient access to this type of molecule. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct the cyclopropylmethylamine moiety, while nucleophilic aromatic substitution has been utilized to incorporate the chloro and fluoro substituents.
The pharmacological evaluation of 1-(3-chloro-2,6-difluorophenyl)-2,2-dimethylcyclopropylmethanamine has revealed promising activities in several disease models. Studies have shown that this compound exhibits inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are implicated in inflammatory conditions. Additionally, preliminary data suggest that it may interact with receptors involved in pain signaling pathways, making it a candidate for developing novel analgesics. These findings underscore the potential of this molecule as a starting point for drug discovery efforts.
The computational modeling of 1-(3-chloro-2,6-difluorophenyl)-2,2-dimethylcyclopropylmethanamine has provided valuable insights into its binding mode with biological targets. Molecular docking studies have been used to predict how this compound might interact with proteins such as kinases and transcription factors. These simulations have helped refine the structure-activity relationships (SAR) of the molecule, guiding medicinal chemists in optimizing its potency and selectivity. By leveraging computational tools alongside experimental data, researchers can accelerate the development process and identify promising derivatives.
The future directions for research on 1-(3-chloro-2,6-difluorophenyl)-2,2-dimethylcyclopropylmethanamine include further exploration of its mechanism of action and optimization for clinical use. Investigating its effects on cellular pathways and developing analogs with improved pharmacokinetic profiles are key objectives. Additionally, exploring its potential in combination therapies could provide new therapeutic strategies for complex diseases. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. The study of 1-(3-chloro-2,6-difluorophenyl)-2,2-dimethylcyclopropylmethanamine
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